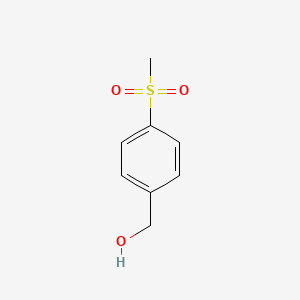

4-(Methylsulfonyl)benzyl Alcohol

Vue d'ensemble

Description

4-(Methylsulfonyl)benzyl alcohol is a chemical compound that is part of the sulfonamide family. It is characterized by the presence of a methylsulfonyl group attached to a benzyl alcohol moiety. This compound is of interest due to its potential applications in various chemical syntheses and pharmaceuticals.

Synthesis Analysis

The synthesis of sulfonamide derivatives, which are structurally related to this compound, can be achieved through different methods. For instance, electrochemical synthesis has been used to produce sulfonamide derivatives by the oxidation of precursors like 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives . Another approach involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, which demonstrates the versatility of electrochemical methods in regioselective synthesis . Additionally, the benzylic C(sp3)-H bond sulfonylation has been developed through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, with the latter acting as an SO2 surrogate .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic and analytical techniques. For example, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized by FTIR, NMR, and single-crystal X-ray diffraction, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . Similarly, the crystal structure of 1-[4-chloromethylphenyl]-5-[4-(methylsulfonyl)benzyl]-1H-tetrazole was determined using X-ray crystallography, revealing the planarity of the central tetrazole ring and the orientation of the phenyl rings .

Chemical Reactions Analysis

The reactivity of this compound and its derivatives can be explored through various chemical reactions. For instance, the synthesis of benzylic alcohols by C–H oxidation using bis(methanesulfonyl) peroxide as an oxidant has been reported, highlighting the selectivity challenges and the potential mechanism of proton-coupled electron transfer (PCET) . Additionally, the unexpected formation of tetrazole derivatives during the cyclization reaction of benzyl alcohol containing amides suggests the versatility of these compounds in undergoing functional group transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds can be studied through their solubility and thermodynamic functions. The solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents was determined, and the solubility data were described using thermodynamic models, providing insights into the dissolution process and the spontaneity of the mixing process . Furthermore, the synthesis of 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride involved steps such as reduction, methylation, and oxidation, with an emphasis on environmental protection and cost reduction .

Applications De Recherche Scientifique

Metabolic Pathways and Enzymatic Reactions

Cytochrome P450 and Oxidative Metabolism of Lu AA21004 Lu AA21004, a novel antidepressant, undergoes oxidative metabolism involving the formation of various metabolites, including a 4-hydroxy-phenyl metabolite, a sulfoxide, an N-hydroxylated piperazine, and a benzylic alcohol, which further oxidizes to benzoic acid. Key enzymes such as CYP2D6, CYP2C9, and CYP3A4/5 play significant roles in these pathways, showing the complex enzymatic interactions in drug metabolism and the potential involvement of compounds like 4-(Methylsulfonyl)benzyl Alcohol in such processes (Hvenegaard et al., 2012).

Chemical Synthesis and Catalysis

Secondary Benzylation Catalyzed by Metal Triflates A system using secondary benzyl alcohol and metal triflates like lanthanoid, scandium, and hafnium triflate in nitromethane was found highly effective for secondary-benzylation of various nucleophiles. It's noted for its efficiency, even in the presence of water, and compatibility with acid-sensitive functional groups, suggesting the utility of benzyl alcohol derivatives in complex synthesis processes (Noji et al., 2003).

Thermodynamics and Solubility

Thermodynamic Functions and Solubility of 1-Methyl-4-(Methylsulfonyl)benzene The solid-liquid equilibrium of 1-methyl-4-(methylsulfonyl)benzene in various solvents was studied, revealing solubility trends and analyzing solubility using thermodynamic models. This study provides crucial data for understanding the solubility behavior and designing purification processes for similar compounds (Xu et al., 2016).

Organic Chemistry and Reaction Mechanisms

Synthesis of Benzylic Alcohols by C–H Oxidation A method for the selective synthesis of benzylic alcohols using bis(methanesulfonyl) peroxide as an oxidant was developed. The process, featuring a proton-coupled electron transfer mechanism, offers an innovative approach for monooxygenation and is valuable for drug and agrochemical discovery (Tanwar et al., 2019).

Green Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4 The synthesis of sulfonamides from benzylic alcohols and sulfonamides using a nanostructured catalyst was highlighted for its environmental friendliness. This method allows for a domino dehydrogenation-condensation-hydrogenation sequence, showcasing the versatility of benzylic alcohols in creating carbon-nitrogen bonds (Shi et al., 2009).

Safety and Hazards

4-(Methylsulfonyl)benzyl Alcohol is associated with several hazards. It can cause serious eye irritation and can be harmful if swallowed or inhaled . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray when handling this compound .

Orientations Futures

Propriétés

IUPAC Name |

(4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUECCFBGAJOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396615 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22821-77-8 | |

| Record name | 4-(Methylsulfonyl)benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-methanesulfonylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-[2-cyano-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propanoyl]carbamate](/img/structure/B1307163.png)

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] cyclopentanecarboxylate](/img/structure/B1307185.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)

![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B1307196.png)

![2-{4-[(E)-(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl}acetic acid](/img/structure/B1307198.png)